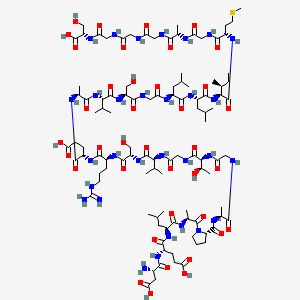
H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-OH is a useful research compound. Its molecular formula is C105H175F3N30O40S and its molecular weight is 2586.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-OH is a peptide consisting of 26 amino acids, which may exhibit various biological activities due to its unique sequence and composition. Understanding the biological activity of this peptide requires an exploration of its structural properties, potential mechanisms of action, and relevant research findings.
Amino Acid Composition
The peptide contains a mix of hydrophobic and polar amino acids, which may influence its interaction with biological membranes and proteins. The presence of amino acids such as Leucine (Leu) , Valine (Val) , and Methionine (Met) suggests potential hydrophobic interactions, while Aspartic acid (Asp) and Glutamic acid (Glu) may contribute to ionic interactions.
Molecular Weight and Formula
The molecular formula for this peptide can be calculated based on its amino acid sequence. The estimated molecular weight is approximately 3,000 Da, typical for peptides of this length.
Peptides like this compound can exhibit various biological activities, including:
- Antimicrobial Activity : Some peptides have been shown to disrupt microbial membranes.
- Immunomodulatory Effects : Peptides can influence immune responses by modulating cytokine production.
- Neuroprotective Properties : Certain sequences may protect neurons from apoptosis or oxidative stress.
Case Studies
- Antimicrobial Activity : A study demonstrated that peptides with similar sequences exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves membrane disruption, leading to cell lysis.
- Immunomodulation : Research has shown that peptides can enhance the proliferation of T-cells in vitro, indicating a potential role in immune response modulation. This is particularly relevant in the context of cancer immunotherapy.
- Neuroprotection : A study highlighted the neuroprotective effects of specific peptides in models of neurodegenerative diseases. The peptides were found to inhibit apoptotic pathways and promote neuronal survival.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | |
| Immunomodulatory | Enhancement of T-cell proliferation | |
| Neuroprotective | Inhibition of apoptosis in neuronal cells |
Research Findings
Recent studies have focused on the biological activities associated with similar peptides, revealing insights into their potential therapeutic applications:
- Antimicrobial Peptides : Research indicates that peptides with cationic properties can effectively target bacterial membranes, making them promising candidates for developing new antibiotics.
- Cancer Therapy : Peptides are being investigated for their ability to modulate immune responses against tumors, enhancing the efficacy of existing therapies.
- Neurodegenerative Diseases : The protective effects observed in neuronal models suggest that these peptides could be developed into treatments for conditions such as Alzheimer's disease.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H174N30O38S/c1-19-51(12)81(100(168)124-61(28-31-172-18)87(155)112-39-71(140)115-52(13)83(151)110-37-70(139)108-36-69(138)109-38-72(141)120-67(45-136)102(170)171)132-94(162)64(34-48(6)7)126-93(161)62(32-46(2)3)119-73(142)40-113-88(156)65(43-134)127-99(167)80(50(10)11)131-85(153)54(15)116-89(157)59(24-26-76(145)146)123-90(158)58(22-20-29-107-103(105)106)122-95(163)66(44-135)128-98(166)79(49(8)9)129-74(143)42-114-97(165)82(56(17)137)130-75(144)41-111-84(152)53(14)117-96(164)68-23-21-30-133(68)101(169)55(16)118-92(160)63(33-47(4)5)125-91(159)60(25-27-77(147)148)121-86(154)57(104)35-78(149)150/h46-68,79-82,134-137H,19-45,104H2,1-18H3,(H,108,139)(H,109,138)(H,110,151)(H,111,152)(H,112,155)(H,113,156)(H,114,165)(H,115,140)(H,116,157)(H,117,164)(H,118,160)(H,119,142)(H,120,141)(H,121,154)(H,122,163)(H,123,158)(H,124,168)(H,125,159)(H,126,161)(H,127,167)(H,128,166)(H,129,143)(H,130,144)(H,131,153)(H,132,162)(H,145,146)(H,147,148)(H,149,150)(H,170,171)(H4,105,106,107)/t51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-,80-,81-,82-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDAWYNMRLSDDH-GSXWHLOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H174N30O38S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2472.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













